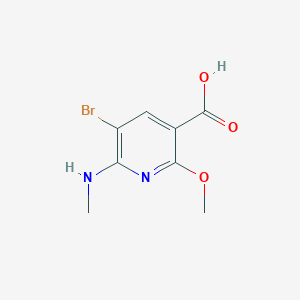

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

Description

Properties

IUPAC Name |

5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUTXWXZBFIPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=N1)OC)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444465 | |

| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187480-17-7 | |

| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid: A Key Intermediate in Neuropharmacology

Abstract: This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid, a critical building block in the synthesis of advanced pharmaceutical agents. This guide details its chemical identity, a field-proven multi-step synthesis, its pivotal role in the development of potent dopamine and serotonin receptor antagonists, and essential safety protocols. Designed for researchers and professionals in drug development, this whitepaper consolidates key data to support the strategic application of this compound in medicinal chemistry and neuropharmacology.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a bromine atom, a methoxy group, a methylamino group, and a carboxylic acid—makes it a highly versatile intermediate for creating complex molecular architectures. While a specific CAS Number for this exact structure is not publicly indexed, it is well-characterized in scientific literature as a key synthetic precursor.[1][2]

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid | N/A |

| Molecular Formula | C₈H₉BrN₂O₃ | Calculated |

| Molecular Weight | 261.07 g/mol | Calculated |

| Canonical SMILES | CNC1=NC(=C(C=C1Br)C(=O)O)OC | N/A |

| Appearance | Crystalline solid (typical for related compounds) | Inferred |

| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water | Inferred |

Strategic Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity to achieve the desired substitution pattern on the pyridine ring. The most efficient documented route leverages nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyridine core.[1][2]

The causality behind this synthetic approach is rooted in the differential reactivity of the C2 and C6 positions of the pyridine ring, which are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and other substituents. The choice of starting material and the sequence of reactions are critical for maximizing the yield of the target molecule.

Detailed Experimental Protocol:

An effective synthesis was developed starting from methyl 2,6-dichloropyridine-3-carboxylate.[2] This protocol involves a sequence of regioselective substitutions, oxidation, bromination, and hydrolysis.

-

Initial Thiolation (Regioselective Substitution at C6): The C6 position of methyl 2,6-dichloropyridine-3-carboxylate is more susceptible to nucleophilic attack. Treatment with a thiol, such as 4-methylbenzenethiolate anion in DMF, achieves a highly regioselective substitution (>97%) at this position. This step is crucial as it sets up the subsequent functional group interconversions.

-

Methoxylation (Substitution at C2): The remaining chlorine atom at the C2 position is then displaced by a methoxide anion. This reaction introduces the required methoxy group.

-

Oxidation and Nucleophilic Substitution: The thioether at C6 is oxidized to a sulfoxide. This transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution by methylamine to install the methylamino group at the C6 position.

-

Bromination: The pyridine ring is then brominated. N-bromosuccinimide (NBS) is an effective reagent for this electrophilic aromatic substitution, selectively installing a bromine atom at the C5 position.[2]

-

Alkaline Hydrolysis: The final step is the saponification of the methyl ester to the carboxylic acid using a strong base, such as sodium hydroxide, followed by acidic workup to yield the final product, this compound.[2]

This strategic sequence ensures high overall yield and purity of the final compound.[2]

Caption: Multi-step synthesis of the target nicotinic acid derivative.

Applications in Drug Discovery and Medicinal Chemistry

The primary significance of this compound lies in its role as the carboxylic acid moiety for a new class of potent therapeutic agents.[1] Specifically, it is a key precursor for the synthesis of compounds that exhibit dual antagonism of dopamine (D₂ and D₃) and serotonin (5-HT₃) receptors.[1][2]

Dopamine receptors are deeply involved in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[3] Serotonin 5-HT₃ receptor antagonists are powerful antiemetic drugs, widely used to combat nausea and vomiting, particularly those induced by chemotherapy.[2]

The development of a single molecule that can modulate both of these receptor systems offers the potential for a broad-spectrum antiemetic agent with an improved therapeutic profile.[2] this compound provides the core scaffold, which is then coupled (typically via amide bond formation) with other complex amine fragments to produce the final active pharmaceutical ingredient (API).

Caption: Role as a key intermediate in the synthesis of receptor antagonists.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling in a controlled environment. While a specific Safety Data Sheet (SDS) is not available, data from related brominated nicotinic acids suggest the following precautions.

Hazard Identification (Inferred from related compounds):

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

| GHS Pictogram | Hazard Class |

| Warning |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, multi-functional building block essential for the synthesis of next-generation neuropharmacological agents. Its well-defined synthetic pathway allows for the reliable production of a scaffold with precisely positioned functional groups, enabling the development of potent dual-action receptor antagonists. This guide underscores its critical importance for researchers and drug development professionals aiming to create novel therapeutics for complex neurological and gastrointestinal disorders.

References

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853. [Link]

-

National Center for Biotechnology Information. (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

PubChem. (n.d.). 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid. Retrieved January 31, 2026, from [Link]

-

Semantic Scholar. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved January 31, 2026, from [Link]

-

Haadsma-Svensson, S. R., et al. (2001). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry, 44(25), 4471-4482. [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (C10H10BrNO3). Retrieved January 31, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their binding affinities for dopamine D2, D3, and D4 receptors. Retrieved January 31, 2026, from [Link]

-

Hirokawa, Y., & Kato, S. (2002). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 50(2), 263-266. [Link]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ACS Publications. (2019). Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]

Sources

- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

The following technical guide details the synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid , a critical intermediate in the development of dual dopamine D2/D3 and serotonin 5-HT3 receptor antagonists.

This guide prioritizes the Thiolate-Directed Regioselective Route (developed by Hirokawa et al.), as it overcomes the notorious regiochemical challenges associated with nucleophilic aromatic substitution (

Executive Summary & Strategic Rationale

Target Molecule: 5-Bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid CAS Registry Number: 54916-66-4 (Analogue reference) Primary Application: Key pharmacophore for antiemetic and antipsychotic drug candidates (e.g., AS-8112).[1]

The Synthetic Challenge: Regiocontrol

The core challenge in synthesizing this molecule from readily available methyl 2,6-dichloronicotinate is controlling the site of nucleophilic attack.

-

Direct Amination: Reaction with methylamine typically yields a mixture of C6- and C2-substituted products due to the competing electronic effects of the C3-ester (directing C2) and the inherent reactivity of the pyridine ring (directing C6).

-

Direct Methoxylation: Reaction with methoxide is highly solvent-dependent (C2-selective in THF; C6-selective in DMF), leading to difficult purification.[1]

The Solution: Thiolate-Directed Pathway

This guide utilizes a sulfoxide-displacement strategy .[1] By first introducing a bulky thiolate at C6 (which is highly selective), we "lock" the regiochemistry.[1] The sulfur is later oxidized to a sulfoxide (a hyper-nucleofuge), allowing facile displacement by methylamine under mild conditions.[1] This route offers high overall yields (>60%) and avoids difficult chromatographic separations of regioisomers.[1]

Retrosynthetic Analysis

The synthesis is disconnected into four distinct phases designed to maximize regioselectivity and yield.

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via sulfur chemistry.[1]

Detailed Experimental Protocol

Stage 1: Regioselective Thiolation (C6 Functionalization)

This step installs a "place-holder" group at C6 with >97% regioselectivity.[1]

-

Reagents: Methyl 2,6-dichloronicotinate, 4-Methylbenzenethiol (p-thiocresol), Sodium Hydride (NaH), DMF.[1]

-

Mechanism:

. The soft nucleophile (thiolate) prefers the C6 position, likely due to steric repulsion from the C3-ester at the C2 position.

Protocol:

-

Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous DMF at 0°C under

. -

Add 4-methylbenzenethiol (1.05 equiv) dropwise.[1] Stir for 30 min to generate the thiolate anion.

-

Add a solution of methyl 2,6-dichloronicotinate (1.0 equiv) in DMF dropwise at -10°C to 0°C.

-

Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of starting material.[1]

-

Workup: Pour into ice-water. The product, Methyl 2-chloro-6-(p-tolylthio)nicotinate , typically precipitates as a solid.[1] Filter, wash with water, and dry.[1][2]

-

Expected Yield: 95–98%.

Stage 2: C2 Methoxylation & Oxidation

With C6 blocked, the C2-chloride is forced to react with methoxide.[1] Subsequently, the sulfide is activated for displacement.[1]

-

Reagents: Sodium Methoxide (NaOMe), Methanol, THF, m-Chloroperbenzoic acid (mCPBA).[1]

Protocol (Part A: Methoxylation):

-

Dissolve Stage 1 product in THF/MeOH (1:1).

-

Add NaOMe (1.2 equiv) at room temperature.

-

Reflux for 3–5 hours. The C2-Cl is displaced by -OMe.[1]

-

Concentrate solvent, partition between EtOAc and water, and dry organic layer.[1]

-

Intermediate: Methyl 2-methoxy-6-(p-tolylthio)nicotinate.

Protocol (Part B: Oxidation):

-

Dissolve the intermediate in

(DCM).[1] -

Cool to 0°C. Add mCPBA (1.1 equiv) portion-wise.

-

Stir at 0°C for 1 hour.

-

Quench with saturated

(to remove excess oxidant) and -

Isolate the Sulfoxide Intermediate via extraction.[1]

Stage 3: Methylamine Displacement (The "Switch")

The sulfoxide is an excellent nucleofuge (leaving group), far superior to the original chloride or an amine.[1]

-

Reagents: Methylamine (2.0M in THF or MeOH).

Protocol:

-

Dissolve the Sulfoxide intermediate in THF.[1]

-

Add excess Methylamine (3–5 equiv) at 0°C.

-

Allow to warm to room temperature. The displacement is rapid (often <1 hour).[1]

-

Evaporate volatiles.[1] The leaving group (p-toluenesulfenic acid anion) is water-soluble.[1]

-

Partition residue between EtOAc and dilute

.[1][2] -

Product: Methyl 2-methoxy-6-(methylamino)nicotinate .

Stage 4: Bromination & Hydrolysis

The final functionalization utilizes the activating power of the newly installed amine.

Protocol (Part A: Bromination):

-

Dissolve Stage 3 product in DMF.[1]

-

Add NBS (1.05 equiv) at 0°C.

-

Stir at room temperature for 1–2 hours.

-

Dilute with water and filter the precipitate (Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate).[1]

Protocol (Part B: Hydrolysis):

-

Suspend the brominated ester in MeOH/Water (3:1).[1]

-

Add NaOH (2.0 equiv). Reflux for 1 hour.

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH 3–4.

-

The target acid, This compound , will precipitate.[1] Filter and dry.[1][2]

Process Data & Optimization Table

| Parameter | Recommended Range | Critical Notes |

| Solvent (Stage 1) | DMF or DMAc | Polar aprotic solvent is required to stabilize the thiolate anion and promote |

| Temperature (Stage 1) | -10°C to 0°C | Low temp prevents bis-substitution (reaction at C2).[1] |

| Oxidant (Stage 2) | mCPBA or Oxone | mCPBA is convenient for lab scale; Oxone is safer/cheaper for scale-up.[1] |

| Bromination Temp | 0°C to 25°C | Avoid heating to prevent over-bromination or degradation.[1] |

| Hydrolysis pH | Final pH 3.0–4.0 | Do not acidify below pH 2.0 to avoid protonating the pyridine nitrogen, which increases water solubility and yield loss.[1] |

Pathway Visualization

Figure 2: Forward synthetic pathway highlighting the "Activation-Displacement" strategy.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI):

-

Observe [M+H]+ peaks at m/z 261 and 263 (1:1 ratio due to

isotope pattern).[1]

-

References

-

Hirokawa, Y., et al. (2000).[1][4] "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Chemical and Pharmaceutical Bulletin, 48(12), 1847–1853.[1] Link

-

Vertex Pharmaceuticals. (2006).[1] "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester." US Patent 20060116519A1.[1] Link

-

WuXi AppTec. (2021).[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

Sources

"5-Bromo-2-methoxy-6-(methylamino)nicotinic acid solubility"

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

Introduction

This compound is a substituted pyridine carboxylic acid derivative. As with any novel chemical entity intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a compound's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. Poor solubility can lead to low bioavailability, erratic dose-response relationships, and significant challenges in developing a viable drug product.[1]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and formulation scientists. It provides a predictive physicochemical profile of this compound, explores the key factors that govern its solubility, and presents detailed, field-proven protocols for its experimental determination. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to make informed decisions throughout the drug discovery and development pipeline.

Predicted Physicochemical Profile

The structure contains a carboxylic acid group (pKa ~4-5), a pyridinic nitrogen (pKa ~2-3), and a methylamino group, making it an amphoteric molecule. Its solubility is therefore expected to be highly dependent on pH. The presence of bromo and methoxy groups will increase its lipophilicity compared to unsubstituted nicotinic acid.

| Property | Predicted Value / Characteristic | Rationale / Source |

| Molecular Formula | C₈H₉BrN₂O₃ | - |

| Molecular Weight | 261.08 g/mol | - |

| Hydrogen Bond Donors | 2 (from -COOH and -NH) | Based on chemical structure[2] |

| Hydrogen Bond Acceptors | 5 (from -COOH, -OCH₃, and pyridine N) | Based on chemical structure[3] |

| Predicted LogP | ~1.5 - 2.5 | Increased lipophilicity due to bromo and methoxy groups compared to nicotinic acid (LogP ~0.36)[4] |

| Predicted pKa (Acidic) | 4.0 - 5.0 | Carboxylic acid group, similar to nicotinic acid (pKa ~4.75)[4] |

| Predicted pKa (Basic) | 2.0 - 3.0 | Pyridine ring nitrogen |

| General Solubility Class | Sparingly Soluble | High molecular weight and increased lipophilicity suggest low aqueous solubility, a common challenge for drug candidates.[1] |

Key Factors Influencing Solubility

The dissolution of a solid compound in a solvent is a complex process governed by both the physicochemical properties of the compound and the external conditions.[5]

-

pH: As an amphoteric molecule, this compound's ionization state is dictated by the pH of the aqueous medium.

-

In highly acidic conditions (pH < 2), both the pyridine nitrogen and the methylamino group will be protonated, and the carboxylic acid will be neutral, resulting in a net positive charge.

-

In moderately acidic to neutral pH (pH ~3-4), the carboxylic acid will begin to deprotonate, forming a zwitterion.

-

In alkaline conditions (pH > 5), the carboxylic acid will be fully deprotonated (anionic), which generally enhances solubility in water.[6] The pH of minimum solubility will likely be in the acidic to neutral range where the molecule is least charged.

-

-

Solvent Polarity: While aqueous solubility is often the primary focus, understanding solubility in organic solvents is crucial for synthesis, purification, and creating stock solutions for biological assays. Dimethyl sulfoxide (DMSO) is a common solvent capable of dissolving a wide range of polar and non-polar compounds and is often used for creating high-concentration stock solutions.[7][8]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, solubility increases with temperature. This relationship should be characterized, especially if temperature fluctuations are expected during storage or administration.

-

Solid-State Properties (Polymorphism): The crystal lattice energy of the solid form significantly impacts solubility. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit vastly different solubilities.[9] Kinetic solubility measurements often reflect the solubility of the amorphous state, which is typically higher than the more stable crystalline form measured in thermodynamic assays.[9]

Experimental Determination of Solubility

A clear distinction must be made between kinetic and thermodynamic solubility, as they provide different insights and are relevant at different stages of drug development.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small amount of a high-concentration DMSO stock is added to an aqueous buffer. It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[5][10] The result is often a measure of how readily a compound precipitates from a supersaturated solution.[9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of a compound in a given solvent.[11] It is a lower-throughput, more resource-intensive measurement typically performed on promising lead candidates during optimization and pre-formulation.[12][13] The traditional "shake-flask" method is the gold standard for this determination.[14]

Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

This method is designed for rapid screening of multiple compounds. It relies on detecting light scattering caused by insoluble particles (precipitate) that form when a DMSO stock solution is introduced into an aqueous buffer.[5][15]

Rationale: The choice of nephelometry provides a fast and scalable endpoint that directly measures the formation of precipitate, which is the defining event in a kinetic solubility assay.[15] This avoids the need for a separation step and is amenable to automation.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells of a clear 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in the first row of wells. This creates an initial concentration of 100 µM with 1% DMSO. Mix thoroughly.

-

Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations (e.g., 100 µM down to 0.1 µM).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Read the plate using a microplate nephelometer. The instrument measures the intensity of light scattered by any insoluble particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured light scattering is not significantly above the background (buffer with 1% DMSO).

Caption: Workflow for the kinetic solubility assay using nephelometry.

Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

This is the definitive method for determining the true solubility of the most stable crystalline form of the compound. It requires incubating an excess of the solid material with the solvent until equilibrium is reached.[14]

Rationale: The shake-flask method ensures that the solution is in equilibrium with the solid phase, providing a thermodynamically valid solubility value.[11][14] Using HPLC for quantification provides high specificity and accuracy, allowing for the separation of the parent compound from any potential degradants.[7] This protocol is compliant with standards recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[16]

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a set of calibration standards of the compound in the chosen analysis solvent (e.g., 50:50 acetonitrile:water) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential.[14]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of buffers at pH 1.2, 4.5, and 6.8) to the vial.[16]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

-

Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Sample Dilution: Carefully take a known aliquot of the clear supernatant and dilute it with the analysis solvent to bring the concentration within the range of the standard curve.

-

HPLC Analysis: Inject the diluted samples and the calibration standards onto a calibrated HPLC-UV system.

-

Quantification: Determine the concentration of the compound in the diluted samples by comparing the peak area to the standard curve. Calculate the original solubility in the buffer by applying the dilution factor.

Caption: Workflow for the thermodynamic solubility (shake-flask) assay.

Conclusion

A comprehensive understanding of the solubility of this compound is not a single data point but a detailed profile that informs critical decisions throughout the drug development lifecycle. While in silico predictions provide a valuable starting point, rigorous experimental determination is non-negotiable. The kinetic solubility assay offers a rapid, early-stage assessment to guide structure-activity relationship (SAR) studies, while the thermodynamic shake-flask method provides the definitive equilibrium solubility data required for lead optimization, biopharmaceutical classification, and formulation development. By employing the robust methodologies outlined in this guide, researchers can effectively characterize this key physicochemical property, thereby mitigating risks and increasing the probability of developing a successful therapeutic agent.

References

- Solubility of Things. (n.d.). Niacin.

- Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.

- ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- PubChem. (n.d.). Nicotinic Acid.

- PubChem. (n.d.). 5-Bromonicotinic acid.

- PubChem. (n.d.). 5-Bromonicotinamide.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubChem. (n.d.). 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid.

- PubChem. (n.d.). (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PMC - PubMed Central. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations.

- ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind.

- PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks.

- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Corey Organics. (n.d.). 5-bromo nicotinic acid manufacturers.

- ChemScene. (n.d.). 1060805-97-1 | 6-Bromo-2-methylnicotinic acid.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid | C9H10BrNO4 | CID 21109705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. evotec.com [evotec.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. bmglabtech.com [bmglabtech.com]

- 16. fda.gov [fda.gov]

An In-depth Technical Guide to 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid: A Key Intermediate for Novel Receptor Antagonists

This guide provides a comprehensive technical overview of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid, a pivotal chemical intermediate in the synthesis of potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonists. Such antagonists are of significant interest in drug discovery for their potential therapeutic applications, particularly as broad-spectrum antiemetic agents.[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed insights into the compound's chemical properties, synthesis, and biological significance.

Core Molecular Attributes

This compound is a substituted pyridine derivative. The strategic placement of its functional groups—a bromine atom, a methoxy group, a methylamino group, and a carboxylic acid—creates a unique scaffold for the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this intermediate is crucial for its handling, reaction optimization, and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₃ | Calculated |

| Molecular Weight | 261.08 g/mol | Calculated |

| Predicted logP | 1.5 | Estimated based on similar structures |

| Predicted pKa | ~4.5 (Carboxylic Acid) | Estimated based on nicotinic acid derivatives |

| Appearance | Off-white to pale yellow solid | Inferred from synthesis literature |

Spectroscopic Profile (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.0-8.2 ppm (s, 1H): Aromatic proton on the pyridine ring.

-

δ ~7.0-7.5 ppm (br s, 1H): Amine proton (NH).

-

δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~2.9 ppm (d, J=~5 Hz, 3H): Methylamino group protons (-NHCH ₃).

-

δ ~12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165-168 ppm: Carboxylic acid carbon (C OOH).

-

δ ~155-160 ppm: Pyridine ring carbons attached to oxygen and nitrogen.

-

δ ~140-145 ppm: Aromatic carbon on the pyridine ring.

-

δ ~110-120 ppm: Brominated carbon on the pyridine ring.

-

δ ~105-115 ppm: Aromatic carbon on the pyridine ring.

-

δ ~53-55 ppm: Methoxy carbon (-OC H₃).

-

δ ~28-30 ppm: Methylamino carbon (-NHC H₃).

Mass Spectrometry (ESI-MS):

-

Calculated m/z for [M+H]⁺: 260.9875, 262.9854 (reflecting the isotopic distribution of Bromine).

-

Calculated m/z for [M-H]⁻: 258.9729, 260.9708.

Strategic Synthesis Pathway

An efficient and regioselective synthesis is paramount for the production of this key intermediate in sufficient quantities for drug development programs. The following multi-step synthesis has been reported to be effective.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a generalized representation based on established synthetic methods.[1] Researchers should consult the primary literature for precise reaction conditions and scale-up considerations.

Step 1: Synthesis of Methyl 2-chloro-6-(4-methylphenylthio)pyridine-3-carboxylate

-

To a solution of methyl 2,6-dichloropyridine-3-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Add a solution of 4-methylbenzenethiol in DMF dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 2-methoxy-6-(4-methylphenylthio)pyridine-3-carboxylate

-

Dissolve the product from Step 1 in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture at reflux until the reaction is complete.

-

Cool the mixture to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Dry the organic layer and concentrate to yield the desired product.

Step 3: Synthesis of Methyl 2-methoxy-6-(4-methylphenylsulfonyl)pyridine-3-carboxylate

-

Dissolve the product from Step 2 in dichloromethane (CH₂Cl₂).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction at room temperature until complete oxidation is observed.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and concentrate to afford the sulfone.

Step 4: Synthesis of Methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate

-

Dissolve the sulfone from Step 3 in tetrahydrofuran (THF).

-

Add a solution of methylamine in THF.

-

Stir the reaction at room temperature overnight.

-

Concentrate the reaction mixture and purify the residue by column chromatography.

Step 5: Synthesis of Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate

-

Dissolve the product from Step 4 in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reflux the mixture under irradiation with a sunlamp until the starting material is consumed.

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate.

-

Purify the crude product by chromatography.

Step 6: Synthesis of this compound

-

Dissolve the ester from Step 5 in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the reaction at room temperature until saponification is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Biological Context and Mechanism of Action

This compound serves as the carboxylic acid moiety for a class of potent antagonists targeting dopamine D2/D3 and serotonin 5-HT3 receptors.[1] Understanding the signaling pathways of these receptors is key to appreciating the therapeutic potential of the final drug candidates.

Dopamine D2/D3 Receptor Antagonism

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission. They are primarily coupled to the Gαi/o family of G-proteins.

Caption: Antagonism of the Dopamine D2/D3 receptor signaling pathway.

Upon activation by dopamine, D2/D3 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling.[2][3] An antagonist derived from this compound would block the binding of dopamine to these receptors, thereby preventing this inhibitory signaling cascade. This mechanism is relevant for the treatment of certain psychiatric disorders.[4]

Serotonin 5-HT3 Receptor Antagonism

The serotonin 5-HT3 receptor is a ligand-gated ion channel, which mediates rapid, excitatory neurotransmission.[5]

Caption: Antagonism of the Serotonin 5-HT3 receptor signaling pathway.

Binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of sodium, potassium, and calcium ions.[4] This influx causes depolarization of the neuron, which, in the context of the gastrointestinal tract and the chemoreceptor trigger zone in the brain, initiates the vomiting reflex.[6][7] 5-HT3 receptor antagonists prevent the binding of serotonin, thereby inhibiting channel opening and subsequent neuronal depolarization, which is the basis for their antiemetic effects.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and strategically designed chemical intermediate. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The resulting scaffold provides a foundation for the development of potent dual-action antagonists of key dopamine and serotonin receptors, highlighting its significance in the ongoing quest for novel and more effective therapeutics for a range of neurological and gastrointestinal disorders. The information presented in this guide is intended to support the research and development efforts of scientists in this exciting field.

References

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

- PubChem. (n.d.). 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid. National Center for Biotechnology Information.

- Loba Chemie. (n.d.).

- Carl ROTH. (n.d.).

- BLDpharm. (n.d.). 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid.

- Thermo Fisher Scientific. (n.d.).

- Jubilant Ingrevia. (n.d.).

- ChemScene. (n.d.). 5-Bromo-2-(methylthio)nicotinicacid.

- Ghia, J. E., Li, N., Wang, H., Collins, M., Deng, Y., El-Sharkawy, R. T., Côté, F., Mallet, J., & Khan, W. I. (2009). Serotonin has a key role in pathogenesis of experimental colitis. Gastroenterology, 137(5), 1649–1660.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Retrieved January 26, 2024 from [Link].

- Creative Diagnostics. (n.d.).

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.

- Neves, S. R., Ram, P. T., & Iyengar, R. (2002).

- Barnes, N. M., Hales, T. G., Lummis, S. C., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.

- StatPearls. (2023). Antiemetics, Selective 5-HT3 Antagonists.

- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Serotonin 5-HT3 Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases.

- Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience.

- Haadsma-Svensson, S. R., et al. (2001). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry.

- Reavill, C., et al. (2000). The role of dopamine D2 and D3 receptors in the antipsychotic activity of a series of aminopyrazoles. Neuropharmacology.

- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540.

- Horikawa, T., & Hirokawa, Y. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin.

- Le Foll, B., et al. (2014). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences.

- Gaster, L. M., & King, F. D. (1997). Serotonin 5-HT3 receptor antagonists. Medicinal research reviews, 17(2), 163–214.

Sources

- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 5-bromo-2-(cyclopropylmethoxy)nicotinic acid (C10H10BrNO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is a highly functionalized pyridine scaffold employed primarily as a regiochemically differentiated building block in the synthesis of kinase inhibitors (e.g., BTK, EGFR, and p38 MAP kinase modulators).[1]

Distinguished by its dense substitution pattern, this molecule integrates four distinct functional handles—a carboxylic acid, a bromide, a methoxy group, and a methylamine—around a single pyridine core. This "tetrad" of reactivity allows for orthogonal functionalization, making it a critical intermediate in Fragment-Based Drug Discovery (FBDD).

Key Technical Classification:

-

Chemical Class: Polysubstituted Pyridine / Nicotinic Acid Derivative[1]

-

Primary Utility: Late-stage intermediate for heterocycle fusion (e.g., pyrido[2,3-d]pyrimidines).[1]

-

Molecular Weight: ~261.07 g/mol [1]

-

Formula: C₈H₉BrN₂O₃[1]

Structural Elucidation & Physiochemical Profile[1]

The utility of this molecule stems from its "Push-Pull" electronic architecture .[1] The pyridine ring is electron-deficient (π-deficient), but the introduction of strong electron-donating groups (EDGs) at positions 2 (-OCH₃) and 6 (-NHCH₃) significantly increases electron density, particularly at position 5, facilitating specific electrophilic substitutions or metal-catalyzed couplings.[1]

Physiochemical Properties Table[1]

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₈H₉BrN₂O₃ | Core stoichiometry |

| Exact Mass | 259.98 g/mol | Mass spectrometry identification |

| pKa (Acid) | ~3.5 – 4.2 (Predicted) | Acidic moiety for amide coupling |

| pKa (Base) | ~2.5 (Pyridine N) | Suppressed basicity due to EWGs (Br, COOH) |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability potential |

| H-Bond Donors | 2 (COOH, NH) | Critical for active site binding |

| H-Bond Acceptors | 4 (Pyridine N, OMe, COOH) | Interaction points for solvates/enzymes |

Intramolecular Dynamics

The structure exhibits a critical intramolecular hydrogen bond between the C6-methylamino proton and the C5-bromide (weak) or, more significantly, between the C2-methoxy oxygen and the C3-carboxylic acid proton (depending on rotameric state).[1] However, the most dominant steric feature is the buttressing effect of the substituents, which forces the carboxylic acid out of planarity, influencing the solubility profile and reactivity rates during amide couplings.

Synthetic Pathways & Process Chemistry[2]

The synthesis of this compound is an exercise in Nucleophilic Aromatic Substitution (SₙAr) regiocontrol . The starting material is typically 2,6-dichloronicotinic acid (or its methyl ester).

Retrosynthetic Analysis

The synthesis relies on the sequential displacement of chlorides. The challenge is distinguishing between C2 and C6.

-

C2 Position: Activated by the inductive effect (-I) of the adjacent carboxylic acid/ester.

-

C6 Position: Activated by resonance (para to the EWG) and less sterically hindered.

The Regioselective Route (Protocol)

The most robust route utilizes solvent-controlled regioselectivity to install the methoxy group at C2 before the amine at C6.[1]

Step 1: Regioselective C2-Methoxylation

-

Reagents: Methyl 2,6-dichloronicotinate, NaOMe (1.1 eq).

-

Solvent: THF or Toluene (Non-polar/Aprotic).[1]

-

Mechanism: In non-polar solvents, the sodium cation coordinates with the carboxylate carbonyl and the C2-chloride, directing the methoxide attack to the C2 position (Ortho-effect).

-

Outcome: Methyl 6-chloro-2-methoxynicotinate.[1]

-

Note: Using polar solvents (DMF/MeOH) would favor C6 substitution due to lack of coordination and steric freedom.

-

Step 2: C6-Amination [1]

-

Reagents: Methylamine (2.0 eq, THF solution or aqueous).

-

Conditions: 0°C to RT.

-

Mechanism: SₙAr displacement of the remaining C6-chloride.[1] The C6 position is activated by the para-ester group.

-

Outcome: Methyl 2-methoxy-6-(methylamino)nicotinate.

Step 3: C5-Bromination [1]

-

Reagents: N-Bromosuccinimide (NBS) or Br₂.[1]

-

Solvent: Acetonitrile or Acetic Acid.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The pyridine ring, now populated with two strong EDGs (OMe, NHMe), is sufficiently electron-rich to undergo bromination at the vacant C5 position.

-

Outcome: Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate.

Step 4: Ester Hydrolysis

-

Reagents: LiOH (aq) / THF.

-

Conditions: Mild heating (40°C).

-

Outcome: Final Acid Product.

Visualized Workflow (Graphviz)

Figure 1: Step-wise synthesis emphasizing the solvent-controlled regioselectivity required to distinguish C2 and C6 positions.

Reactivity Profile & Functionalization[1]

This molecule is a "linchpin" scaffold because it allows for orthogonal expansion in three directions.

The C5-Bromide: Suzuki-Miyaura Coupling

The bromine at C5 is sterically crowded but electronically activated for oxidative addition by Palladium (0).[1]

-

Protocol: Pd(dppf)Cl₂ (5 mol%), Aryl Boronic Acid (1.2 eq), K₂CO₃, Dioxane/H₂O, 90°C.

-

Utility: Installing the "tail" of the drug molecule (e.g., solubilizing groups or hydrophobic binders).

The C3-Carboxylic Acid: Amide Formation

The acid is prone to decarboxylation under extreme heat due to the electron-rich nature of the ring.[1]

-

Protocol: HATU or T3P is preferred over EDCI/HOBt to prevent racemization of chiral amine partners and ensure rapid conversion at lower temperatures.

Cyclization Potential

The proximity of the C3-Carboxylic Acid (or amide) and the C2-Methoxy (or more commonly, if converted to an amine) allows for cyclization into bicyclic systems like Pyrido[2,3-d]pyrimidines .[1]

-

Note: The 2-methoxy group can serve as a leaving group in high-temperature cyclizations with amidines.[1]

Analytical Characterization

Validating the structure requires distinguishing the regiochemistry (2-OMe vs 6-OMe).[1]

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

δ ~12.5 - 13.0 ppm (br s, 1H): Carboxylic acid proton.[1]

-

δ ~8.1 ppm (s, 1H): The aromatic proton at C4 . This is a singlet because C5 is brominated and C2/C6 are substituted. This is the diagnostic peak.

-

δ ~7.5 ppm (q, 1H): NH of the methylamino group (couples to methyl).

-

δ ~3.9 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ ~2.9 ppm (d, 3H): Methyl group of the amine (-NHCH₃).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Pattern: Distinct 1:1 doublet for the Bromine isotope pattern (⁷⁹Br and ⁸¹Br).

-

M+H: Expect peaks at m/z 261 and 263.

Safety & Handling

-

Skin Sensitization: Halogenated pyridines are potent sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Lachrymatory Potential: While the acid is solid, intermediates (especially benzyl halides if used) can be lachrymators.

-

Waste Disposal: Aqueous waste containing pyridine derivatives must be segregated and treated as hazardous organic waste due to aquatic toxicity.

References

-

Regioselective Synthesis of 2,6-Disubstituted Nicotinic Acids

- Source: National Institutes of Health (NIH) / PubMed Central.

- Context: Describes the solvent-dependent regioselectivity of SnAr reactions on 2,6-dichloronicotinic acid derivatives, specifically the preference for C2 substitution in non-polar solvents vs C6 in polar media.

-

URL:[Link]

-

Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

-

Ortho-Selectivity in SnAr Reactions of Dichloropyridines

-

Reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with Ammonia

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

Foreword: From a Nicotinic Acid Scaffold to a Multi-Target Neuromodulator

The landscape of modern drug discovery is a testament to the elegant molecular architecture of small molecules and their profound impact on biological systems. Within this landscape, the substituted nicotinic acid framework serves as a versatile scaffold for developing novel therapeutics. This guide delves into the core mechanism of action of a specific, highly functionalized derivative: 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid.

It is crucial to understand from the outset that the pharmacological significance of this molecule is not as a standalone therapeutic agent but as a pivotal structural component—a key intermediate—in the synthesis of a more complex and potent drug substance. Therefore, to truly comprehend its mechanism of action, we must look to the biological activity of the final active pharmaceutical ingredient it is designed to create. This guide will elucidate this connection, detailing the journey from a nicotinic acid derivative to a sophisticated modulator of key neuro-receptors. We will explore the intricate pharmacology of its ultimate molecular destination, a potent antagonist of dopamine D2, dopamine D3, and serotonin 5-HT3 receptors, and in doing so, reveal the inherent mechanistic purpose of this compound.

The Active Principle: A Potent Tri-Receptor Antagonist

The primary pharmacological relevance of this compound lies in its role as the carboxylic acid moiety for the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide , a compound developed under the code AS-8112.[1][2][3][4] This final molecule is a potent antagonist with high binding affinity for three distinct and critical receptors in the central and peripheral nervous systems:

-

Dopamine D2 Receptors

-

Dopamine D3 Receptors

-

Serotonin 5-HT3 Receptors

The unique therapeutic potential of this compound stems from its ability to simultaneously modulate these three pathways, suggesting applications as a broad-spectrum antiemetic and potentially in the management of certain neuropsychiatric disorders.[1] The following sections will dissect the mechanism of action at each of these receptor targets.

Core Mechanism of Action: A Trifecta of Receptor Blockade

The therapeutic effects of the active compound derived from this compound are achieved through competitive antagonism at key G-protein coupled receptors (GPCRs) and a ligand-gated ion channel.

Dopamine D2 Receptor Antagonism: Modulating Dopaminergic Pathways

Dopamine D2 receptors are GPCRs that, upon activation by dopamine, couple to Gαi/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and the modulation of downstream effectors like protein kinase A (PKA). D2 receptors are highly expressed in brain regions associated with motor control (nigrostriatal pathway), motivation and reward (mesolimbic pathway), and cognition (mesocortical pathway).[5]

Overactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] Furthermore, D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem are pivotal in mediating nausea and vomiting.[7]

The active compound, by acting as a D2 receptor antagonist, binds to these receptors without activating them, thereby blocking the effects of endogenous dopamine.[8] This blockade in the mesolimbic pathway is the primary mechanism of action for many antipsychotic drugs.[5] In the CTZ, this antagonism prevents dopamine-induced stimulation of the vomiting center.

Dopamine D3 Receptor Antagonism: Targeting the Limbic System

The dopamine D3 receptor, another member of the D2-like family, also couples to Gαi/o proteins to inhibit adenylyl cyclase.[9] However, its distribution in the brain is more restricted than the D2 receptor, with high concentrations in the limbic areas, such as the nucleus accumbens, which are associated with reward, emotion, and cognition.[10]

This selective distribution makes the D3 receptor an attractive target for treating neuropsychiatric disorders, including substance use disorders, with a potentially lower risk of the motor side effects associated with D2 antagonism.[11] By blocking D3 receptors, the active compound can modulate dopamine activity in the brain's reward pathways, which may help in reducing the reinforcing effects of addictive substances and altering mood and motivation.[10]

Serotonin 5-HT3 Receptor Antagonism: The Antiemetic Cornerstone

Unlike the dopamine receptors, the 5-HT3 receptor is a ligand-gated ion channel. It is predominantly located on the terminals of the vagus nerve in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus of the brainstem.[12] When serotonin (5-HT), released from enterochromaffin cells in the gut in response to stimuli like chemotherapy, binds to 5-HT3 receptors, the channel opens, allowing a rapid influx of cations (primarily Na+ and K+). This depolarizes the neuron and initiates a nerve impulse that travels via the vagus nerve to the vomiting center in the brain, triggering the emetic reflex.[13][14]

The active compound acts as a competitive antagonist at these 5-HT3 receptors.[15] By occupying the serotonin binding site without opening the ion channel, it prevents serotonin-induced depolarization of vagal afferent nerves and central neurons in the CTZ.[12][13] This blockade of both peripheral and central 5-HT3 receptors is a highly effective and well-established mechanism for preventing nausea and vomiting.[16]

Quantitative Data Summary

The efficacy of an antagonist is quantified by its binding affinity for the target receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. The active compound derived from this compound demonstrates high affinity for all three target receptors.

| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Serotonin 5-HT3 Ki (nM) | Reference |

| AS-8112 (racemate) | 23.3 | Potent | 0.97 | [3] |

| (R)-AS-8112 | Strong Affinity | Potent | Strong Affinity | [1][3] |

| Metoclopramide | 444 | - | 228 | [3] |

(Note: Specific Ki values for D3 and for the individual enantiomers were not detailed in the cited literature but were described as potent or having strong affinity.)

Experimental Protocols for Mechanistic Validation

To rigorously confirm the proposed mechanism of action, a series of well-established in vitro and in vivo assays are essential. These protocols form a self-validating system, where data from binding, functional, and physiological assays should logically align.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for human recombinant D2, D3, and 5-HT3 receptors.

Methodology: Competitive Radioligand Binding

-

Preparation of Membranes: Culture cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest (D2, D3, or 5-HT3). Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2/D3, [³H]-Granisetron for 5-HT3), and varying concentrations of the test compound (AS-8112).

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To confirm that the test compound acts as an antagonist at each receptor and to determine its functional potency (IC50).

Methodology:

-

For D2/D3 Receptors (cAMP Assay):

-

Use cells expressing the D2 or D3 receptor.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with a known dopamine receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

An antagonist will prevent the agonist-induced decrease in cAMP. Plot the cAMP levels against the test compound concentration to determine the functional IC50.

-

-

For 5-HT3 Receptors (Calcium Flux Assay):

-

Use cells expressing the 5-HT3 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with a 5-HT3 agonist (e.g., serotonin or m-CPBG).

-

Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

-

An antagonist will block the agonist-induced calcium influx. Plot the fluorescence intensity against the test compound concentration to determine the functional IC50.

-

Experimental Workflow Diagram

Conclusion

This compound is a highly specialized nicotinic acid derivative whose mechanism of action is defined by its integral role in the synthesis of a potent, multi-target pharmacological agent, AS-8112. The core mechanism is the simultaneous antagonism of dopamine D2, dopamine D3, and serotonin 5-HT3 receptors. This triple blockade provides a robust and synergistic basis for its therapeutic potential, particularly as a broad-spectrum antiemetic. The D2 and 5-HT3 antagonism provides a powerful, dual-fronted attack on the central and peripheral pathways of the emetic reflex, while the added D3 antagonism offers the potential for nuanced modulation of the brain's limbic system. Understanding this molecule not in isolation, but as a critical building block for a sophisticated neuromodulator, provides a clear and comprehensive picture of its function and significance in medicinal chemistry.

References

-

Hirokawa, Y., et al. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(9), 1238-1241. [Link]

-

Wikipedia contributors. (2023, December 27). 5-HT3 antagonist. In Wikipedia, The Free Encyclopedia. [Link]

-

Schwartzberg, L. (2002). Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications. Oncology Nursing Forum, 29(5), 13-21. [Link]

-

Patsnap. (2024). What are D3 receptor partial agonists and how do they work?. Patsnap Synapse. [Link]

-

Stahl, S. M. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

-

TheOncopharmacist. (2017, July 6). Serotonin 5-HT3 Receptor Antagonists in CINV [Video]. YouTube. [Link]

-

Patsnap. (2024). What are 5-HT receptor antagonists and how do they work?. Patsnap Synapse. [Link]

-

Wikipedia contributors. (2024, January 15). Dopamine antagonist. In Wikipedia, The Free Encyclopedia. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Tsuruoka, A., et al. (1998). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Yakugaku Zasshi, 118(1), 8-14. [Link]

-

Di Pietro, O., & Sbardella, G. (2018). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 12, 799. [Link]

-

Ghiasi, N., et al. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap. (2024). What are D2 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

-

Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(4), 541-552. [Link]

-

Patsnap. (2024). What are D3 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

-

Cleveland Clinic. (2023, May 9). Dopamine Antagonist. [Link]

-

Wikipedia contributors. (2023, December 10). Dopamine receptor D3. In Wikipedia, The Free Encyclopedia. [Link]

-

Akam, E. C., & Strange, P. G. (2005). Mechanisms of inverse agonist action at D2 dopamine receptors. British Journal of Pharmacology, 144(7), 943-951. [Link]

- Barvian, M., et al. (2006). U.S.

-

Hirokawa, Y., et al. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. ChemInform, 33(51). [Link]

-

Reddy, T. R., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1149. [Link]

-

Knutson, S. K., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. [Link]

-

Molbase. (n.d.). 5-Bromo-3-[5-(1-ethylamino-1-methyl-ethyl)-pyridin-2-ylamino]-1-methyl-1H-pyridin-2-one. [Link]

-

PubChem. (n.d.). 6-bromo-N-[5-cyano-4-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]pyridin-2-yl]-5-formyl-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]pyridine-3-carboxamide. [Link]

-

precisionFDA. (n.d.). GSRS. [Link]

Sources

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 10. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]

- 16. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid"

An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

Authored by: A Senior Application Scientist

Foreword

The landscape of drug discovery is one of perpetual exploration, where the therapeutic potential of novel chemical entities is systematically unveiled. Within this landscape, heterocyclic compounds, particularly those containing nitrogen, have consistently emerged as privileged scaffolds, forming the core of numerous approved drugs.[1][2] Nicotinic acid (a form of Vitamin B3) and its derivatives represent a prominent class within this domain, historically leading to a plethora of therapeutic agents for conditions ranging from tuberculosis to hyperlipidemia.[3][4][5] This guide focuses on a specific, substituted nicotinic acid derivative: This compound . While not a therapeutic agent in itself, its significance lies in its role as a key building block for a potent multi-receptor antagonist, highlighting the crucial interplay between chemical synthesis and biological function. This document provides a comprehensive technical overview of its synthesis, its established role in the development of a neuropharmacological agent, and the broader context of potential biological activities inherent to its structural class.

Physicochemical Properties and Synthesis

The strategic placement of substituents on the pyridine ring dictates the molecule's reactivity and its ultimate utility as a synthetic intermediate. The structure of this compound is characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a methylamino group at the 6-position of the core nicotinic acid scaffold.

| Property | Value |

| Molecular Formula | C8H9BrN2O3 |

| IUPAC Name | 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid |

| Parent Compound | Nicotinic Acid |

Rationale for Synthetic Strategy

The synthesis of this compound is a multi-step process designed to achieve a specific substitution pattern on the pyridine ring, which is often challenging due to the electronic nature of the ring system. An efficient synthesis has been described that strategically builds the desired functionality.[6][7] The process involves the regioselective introduction of substituents, culminating in the final bromination and hydrolysis to yield the target carboxylic acid.[6][7]

Detailed Synthetic Protocol

The synthesis provides an excellent case study in regioselective aromatic substitution on a pyridine nucleus. A key challenge in pyridine chemistry is controlling the position of incoming substituents. The described method overcomes this by leveraging the directing effects of existing groups and using a multi-step pathway to ensure the correct final arrangement.

An efficient reported synthesis starts from methyl 2,6-dichloropyridine-3-carboxylate.[6][7]

Step-by-Step Synthesis Workflow:

-

Initial Substitution: The process begins with a starting material like methyl 2,6-dichloropyridine-3-carboxylate.

-

Thiolate Substitution: A highly regioselective substitution at the 6-position is achieved using a 4-methylbenzenethiolate anion. This step is crucial as it selectively functionalizes one of the two reactive chloro-positions.[6]

-

Methoxylation: The remaining chloro group at the 2-position is then substituted with a methoxy group.

-

Oxidation: The thioether at the 6-position is oxidized to a sulfoxide. This transforms the sulfur moiety into a good leaving group, preparing the molecule for the next nucleophilic substitution.

-

Amination: The sulfoxide is displaced by methylamine to install the 6-methylamino group, yielding the precursor methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate.[6]

-

Bromination: The 5-position on the pyridine ring is activated by the existing electron-donating groups, allowing for electrophilic bromination to install the bromo substituent.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed under alkaline conditions to yield the desired product, this compound.[6][7]

This structured approach demonstrates how a complex substitution pattern can be methodically achieved through a sequence of reactions that leverage fundamental principles of organic chemistry.

Caption: Synthetic workflow for this compound.

Core Biological Relevance: Intermediate for a D2/D3/5-HT3 Antagonist

The primary documented biological significance of this compound is its role as the carboxylic acid moiety for a potent antagonist of dopamine D2, dopamine D3, and serotonin-3 (5-HT3) receptors.[6][7] In essence, it is a critical precursor to a pharmacologically active compound, and its structure is integral to the final molecule's ability to interact with these important neurological targets.

The Significance of Dopamine and Serotonin Receptors

-

Dopamine Receptors (D2 and D3): These receptors are key players in the central nervous system, involved in motor control, motivation, reward, and cognition. Antagonism of D2 and D3 receptors is a cornerstone of antipsychotic therapy for conditions like schizophrenia.

-

Serotonin Receptors (5-HT3): These are ligand-gated ion channels primarily involved in mediating nausea and vomiting. 5-HT3 antagonists are widely used as antiemetics, particularly for chemotherapy-induced nausea.

A compound that can antagonize all three of these receptors could have a unique therapeutic profile, potentially addressing both psychosis and associated side effects like nausea.

From Intermediate to Active Pharmaceutical Ingredient (API)

The carboxylic acid group of this compound is activated and then coupled with a specific amine-containing fragment to form a final amide product. This final molecule, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, is the potent D2/D3/5-HT3 antagonist.[6][7] The nicotinic acid derivative provides the core scaffold that correctly orients the necessary pharmacophoric elements to bind to the receptors.

Caption: Relationship between the precursor acid and the final multi-receptor antagonist.

Broader Potential Activities of the Nicotinic Acid Scaffold

While the immediate application of this compound is as a synthetic intermediate, its core structure belongs to a class of molecules with diverse and significant biological activities.[1][8] This provides a strong rationale for investigating the direct biological effects of this compound or its close derivatives.

| Potential Biological Activity | Target/Mechanism of Action | Reference Examples |

| Anticancer | Inhibition of cancer cell proliferation and survival pathways. | Nicotinamide derivatives have shown potential in treating various cancers.[1][2] |

| Anti-diabetic | Inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. | Nicotinic acid derivatives have been identified as noncompetitive inhibitors of these enzymes.[8] |

| Lipid-lowering | Inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), reducing triglyceride synthesis. | Niacin (nicotinic acid) is a well-established lipid-lowering agent.[9][10][11] |